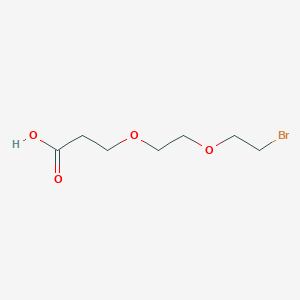

Bromo-PEG2-acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBKJLCKKPYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bromo-PEG2-acid synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Bromo-PEG2-acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Bromo-PEG2-acid in Modern Drug Development

In the landscape of advanced therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical determinant of efficacy, pharmacokinetics, and specificity. Bromo-PEG2-acid (3-(2-(2-bromoethoxy)ethoxy)propanoic acid) has emerged as a foundational heterobifunctional linker, prized for its precise length, inherent hydrophilicity, and versatile chemical handles.[1][2][3] This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of its synthesis and purification. For the drug development professional, mastering the production of this linker is a foundational step in building a robust and reproducible therapeutic pipeline. We will explore the causality behind each experimental choice, ensuring that the protocols described are not just steps to be followed, but a self-validating system for producing high-purity Bromo-PEG2-acid.

Part 1: The Synthetic Pathway - A Tale of Two Termini

The synthesis of Bromo-PEG2-acid is a strategic exercise in functional group manipulation. The core challenge lies in selectively modifying one terminus of a diethylene glycol backbone while preserving or installing a protected carboxylic acid on the other. The most robust and scalable approach is a modified Williamson ether synthesis, which offers high yields and predictable outcomes.[4][5]

The Foundational Logic: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction involving an alkoxide nucleophile attacking an alkyl halide.[5] In our context, we adapt this by reacting a partially protected diethylene glycol species with a bromo-containing electrophile. The key to success is the strategic use of a protecting group for the eventual acid moiety to prevent unwanted side reactions.

The overall synthetic logic is illustrated below. We begin by protecting one alcohol of diethylene glycol, typically as a tert-butyl ether, which is stable under the basic conditions of the subsequent steps but easily removed under acidic conditions. The remaining free alcohol is then deprotonated to form a potent nucleophile, which is subsequently alkylated. Finally, the protecting group is removed and the terminal alcohol is oxidized to the carboxylic acid, followed by bromination of the other terminus. A more direct route involves starting with a precursor already containing the acid functionality (or a protected version) and performing the ether synthesis and bromination.

Caption: A generalized synthetic workflow for Bromo-PEG2-acid.

Step-by-Step Synthesis Protocol

This protocol details a common and reliable method starting from 2-(2-ethoxyethoxy)ethanol, which is then brominated and subsequently hydrolyzed.

Objective: To synthesize Bromo-PEG2-acid with a purity exceeding 95%.

Materials & Reagents:

-

2-(2-(2-hydroxyethoxy)ethoxy)acetic acid

-

Phosphorus tribromide (PBr₃) or an alternative brominating agent (e.g., N-Bromosuccinimide/Triphenylphosphine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting diethylene glycol derivative possessing a carboxylic acid (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Expertise & Experience: Using anhydrous solvents and an inert atmosphere is critical to prevent quenching of the reagents and unwanted hydrolysis side reactions. Cooling to 0°C controls the exothermicity of the bromination reaction.[6]

-

-

Bromination: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise to the stirred solution.

-

Causality: PBr₃ reacts with the primary alcohol to form a good leaving group (O-PBr₂), which is then displaced by the bromide ion in an S(_N)2 reaction. Using a slight sub-stoichiometric amount can help minimize the formation of dibrominated byproducts from any potential diol impurities.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Trustworthiness: The bicarbonate quench neutralizes any remaining acidic reagents. The aqueous wash removes inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Bromo-PEG2-acid.

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this acid-functionalized molecule.

-

Quantitative Data Summary: Synthesis

| Parameter | Typical Value | Rationale / Notes |

| Starting Material | 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid | Commercially available and incorporates the required backbone. |

| Brominating Agent | PBr₃ / CBr₄/PPh₃ | PBr₃ is effective for primary alcohols; Appel reaction (CBr₄/PPh₃) is milder.[6] |

| Solvent | Anhydrous DCM or THF | Aprotic solvents that solubilize reactants and do not interfere with the reaction. |

| Reaction Temperature | 0°C to Room Temp | Initial cooling controls the reaction rate, followed by RT to ensure completion. |

| Typical Crude Yield | 85-95% | High efficiency is expected, but purity will be lower before chromatography. |

Part 2: The Purification Imperative - Isolating the Target Molecule

Crude Bromo-PEG2-acid will contain unreacted starting material, excess reagents, and potentially side products. For applications like PROTAC synthesis, purity is paramount. The primary methods for purification are column chromatography and preparative reversed-phase HPLC.[7][8]

Purification Strategy Overview

The choice between flash chromatography and preparative HPLC depends on the scale of the synthesis and the nature of the impurities. For multi-gram scales and impurities with significantly different polarity, flash chromatography is efficient. For high-purity requirements and closely eluting impurities, RP-HPLC is the superior choice.[9]

Caption: A standard workflow for purification via flash column chromatography.

Protocol: Reversed-Phase HPLC Purification

Objective: To purify crude Bromo-PEG2-acid to >98% purity, suitable for sensitive downstream applications.

Instrumentation & Materials:

-

Preparative HPLC system with a UV or universal detector (e.g., CAD, ELSD).[10][11]

-

C18 reversed-phase preparative column.

-

Mobile Phase A: Water with 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA).

-

Crude Bromo-PEG2-acid dissolved in a minimal amount of mobile phase.

Protocol:

-

Method Development: First, develop an analytical method using a smaller C18 analytical column to determine the optimal gradient for separating the product from impurities.

-

Expertise & Experience: The acidic modifier (formic acid) is crucial. It protonates the carboxylic acid group, increasing its retention on the nonpolar C18 stationary phase and leading to sharper peaks.[12]

-

-

Sample Preparation: Dissolve the crude product in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.[10]

-

Preparative Run: Scale up the analytical gradient to the preparative column. A typical gradient might be:

-

0-5 min: 5% B

-

5-35 min: 5% to 60% B (linear gradient)

-

35-40 min: 60% to 95% B (column wash)

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B (re-equilibration)

-

Causality: A shallow gradient is used to maximize the resolution between the desired product and closely related impurities.[9]

-

-

Fraction Collection: Collect fractions corresponding to the main product peak identified during the analytical run.

-

Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.

-

Product Isolation: Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure Bromo-PEG2-acid as a solid or oil.

Data Summary: Purification & Characterization

| Technique | Key Parameters & Expected Results | Purpose |

| RP-HPLC | Column: C18, 5 µm; Mobile Phase: H₂O/ACN + 0.1% FA; Detection: CAD/ELSD/MS. A single major peak should be observed.[10][12] | Purity assessment and purification. |

| ¹H NMR | Solvent: CDCl₃. Expected shifts (ppm): ~3.8 (t, -CH₂Br), ~3.7-3.6 (m, PEG backbone -OCH₂CH₂O-), ~2.7 (t, -CH₂COOH). The downfield shift of protons adjacent to the bromine is a key indicator of successful synthesis.[6] | Structural confirmation and purity. |

| LC-MS (ESI-) | Expected [M-H]⁻: ~239.0/241.0. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) provides definitive confirmation. | Molecular weight verification. |

Part 3: Final Validation and Best Practices

Characterization

The final product must be rigorously characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The integration of the distinct proton signals should match the expected ratio for the molecule's structure.[6][13]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The presence of two major peaks separated by 2 Da, with nearly equal intensity, is the classic signature of a monobrominated compound and serves as an unambiguous confirmation.[7]

-

HPLC: Analytical HPLC with a universal detector like a Charged Aerosol Detector (CAD) is used to determine the final purity, which should typically be ≥98% for use in drug development.[10]

Storage and Handling

Bromo-PEG2-acid should be stored in a dry, dark environment at -20°C to maintain its reactivity.[2] Exposure to moisture can lead to hydrolysis of the bromo group, reducing its efficacy in subsequent conjugation reactions. Repeated freeze-thaw cycles should be avoided.[8]

Conclusion

The synthesis and purification of Bromo-PEG2-acid is a multi-step process that demands careful attention to reaction conditions and purification strategies. By understanding the chemical principles behind each step—from the S(_N)2 mechanism of the Williamson ether synthesis to the chromatographic theory governing purification—researchers can reliably produce this critical linker with the high purity required for the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to achieve that goal, empowering scientists to build better molecules from the ground up.

References

-

Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Institutes of Health (NIH). Available from: [Link]

-

Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Organic Chemistry Portal. Available from: [Link]

-

PEGs as free PTCs in Williamson ether syntheses in bases. ResearchGate. Available from: [Link]

-

Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. Available from: [Link]

-

Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Institutes of Health (NIH). Available from: [Link]

-

Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journals. Available from: [Link]

-

Bromo-PEG2-acid. Creative Biolabs. Available from: [Link]

- Purification of pegylated polypeptides. Google Patents.

-

Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. MDPI. Available from: [Link]

-

Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography. PubMed. Available from: [Link]

-

Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Agilent. Available from: [Link]

-

Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. ResearchGate. Available from: [Link]

-

Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. MDPI. Available from: [Link]

-

Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed. Available from: [Link]

-

Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. ResearchGate. Available from: [Link]

-

High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection. ResearchGate. Available from: [Link]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Bromo-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of Bromo-PEG2-acid

An In-Depth Technical Guide to the Physicochemical Characteristics of Bromo-PEG2-Acid

Introduction

Bromo-PEG2-acid, identified by CAS number 1807503-92-9, is a heterobifunctional crosslinker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and materials science.[1][2] Its molecular architecture, which features a reactive bromo group and a terminal carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, provides researchers with a versatile platform for covalently linking diverse molecules.[3] The significance of this linker lies in its dual, orthogonal reactivity, allowing for controlled, sequential conjugation strategies.

This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core . Moving beyond a simple datasheet, this document provides mechanistic insights into its reactivity, field-proven experimental protocols for its use and characterization, and a discussion of its critical role in cutting-edge applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4]

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of Bromo-PEG2-acid is paramount for its effective application. These characteristics dictate its behavior in solution, its reactivity, and its appropriate handling and storage conditions.

Key Identifiers and Properties

The essential properties of Bromo-PEG2-acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1807503-92-9 | [1][5][6] |

| IUPAC Name | 3-(2-(2-bromoethoxy)ethoxy)propanoic acid | [1] |

| Molecular Formula | C₇H₁₃BrO₄ | [1][3][6] |

| Molecular Weight | 241.08 g/mol | [1][4] |

| Appearance | White to off-white solid or oil | [7] |

| Purity | Typically >95% - 98% | [5][6][8] |

Structural Analysis and Functional Significance

The utility of Bromo-PEG2-acid is a direct result of its three distinct structural components:

-

Bromo Group (-Br): Located at one terminus, the bromide atom serves as an excellent leaving group in nucleophilic substitution reactions. This end of the molecule is particularly reactive towards soft nucleophiles like thiols (e.g., from cysteine residues in proteins).[1][9]

-

Carboxylic Acid (-COOH): At the opposite terminus, the carboxylic acid provides a handle for forming stable amide bonds with primary amines (e.g., from lysine residues).[5] This reaction is not spontaneous and requires chemical activation, a key feature that allows for controlled, stepwise conjugations.

-

PEG Spacer (-OCH₂CH₂OCH₂CH₂-): The short, two-unit polyethylene glycol chain is central to the molecule's favorable properties. As a hydrophilic spacer, it significantly enhances the aqueous solubility of the linker and any resulting conjugates, which is a critical advantage when working with biological molecules in buffered solutions.[3][5][6]

Solubility Profile

The presence of the hydrophilic PEG spacer renders Bromo-PEG2-acid soluble in water and a wide range of common organic solvents, including DMSO and DMF.[7] This broad solubility is a significant practical benefit, allowing for flexibility in the design of reaction conditions to suit various biomolecules and small-molecule ligands.

Storage and Stability

Proper handling and storage are critical to maintain the integrity of Bromo-PEG2-acid. The molecule contains two reactive functional groups and a PEG chain that can be susceptible to degradation.

-

Solid Form: For long-term storage (months to years), the compound should be kept in a dry, dark environment at -20°C.[1][5] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is typically shipped as a non-hazardous chemical under ambient temperature.[1][5]

-

In Solution: Stock solutions should be prepared using anhydrous solvents like DMSO or DMF.[10] For maximum stability, these solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[10] The primary degradation pathway in aqueous media is the hydrolysis of the carbon-bromine bond, a reaction that can be accelerated at neutral to basic pH.[11]

Section 2: Reactivity and Mechanistic Insights

The power of Bromo-PEG2-acid lies in its heterobifunctional nature, enabling two distinct and chemically orthogonal conjugation reactions. This allows for the precise and directional linking of two different molecules.

The Bromo Terminus: Nucleophilic Substitution

The bromo group is an electrophilic site, readily attacked by nucleophiles. It reacts most efficiently with thiol groups, such as the side chain of cysteine, via a bimolecular nucleophilic substitution (SN2) mechanism to form a highly stable thioether bond.[7] This reaction is favored at a slightly basic pH (7-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻).[12]

This two-step process provides excellent control. The thiol-bromo reaction can be performed first at near-neutral pH, followed by the activation of the carboxylic acid and reaction with an amine, ensuring high specificity. [7]

Section 3: Key Applications and Field-Proven Insights

The unique properties of Bromo-PEG2-acid make it a preferred linker in several advanced therapeutic and diagnostic platforms.

PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules designed to hijack the body's ubiquitin-proteasome system to induce the degradation of specific target proteins. [4]A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Bromo-PEG2-acid is frequently used as a segment of this linker, providing the necessary spacing and solubility to facilitate the formation of the crucial ternary complex (Target Protein : PROTAC : E3 Ligase). [4][13]

Antibody-Drug Conjugate (ADC) Development

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Bromo-PEG2-acid can be used to conjugate the drug payload to the antibody, often by reacting with cysteine or lysine residues. [14]The PEG spacer helps to improve the overall solubility and pharmacokinetic profile of the resulting ADC. [14]

Surface Modification

The linker is also employed to modify the surfaces of nanoparticles, quantum dots, and other materials. [2]By attaching Bromo-PEG2-acid to a surface, a reactive handle is introduced for the subsequent immobilization of proteins, peptides, or other ligands. This process, often called PEGylation, is critical for improving the biocompatibility of materials and preventing non-specific protein adsorption. [2]

Section 4: Experimental Protocols & Characterization

The following protocols provide standardized, field-proven methodologies for the use and analysis of Bromo-PEG2-acid. Researchers should treat these as templates and optimize conditions for their specific molecules of interest.

Protocol 1: General Procedure for Thiol-Bromo Conjugation

-

Objective: To conjugate Bromo-PEG2-acid to a thiol-containing molecule (e.g., a cysteine-containing peptide).

-

Methodology:

-

Biomolecule Preparation: Dissolve the thiol-containing molecule in a reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed to minimize thiol oxidation). If the protein contains disulfide bonds that need to be conjugated, reduce them first by incubating with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Subsequently, remove the excess TCEP using a desalting column.

-

Linker Preparation: Immediately before use, prepare a 10-100 mM stock solution of Bromo-PEG2-acid in an anhydrous organic solvent such as DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Bromo-PEG2-acid stock solution to the biomolecule solution with gentle stirring.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To consume any unreacted bromo groups, add a quenching reagent like L-cysteine or 2-mercaptoethanol to a final concentration of 50 mM and incubate for 30 minutes.

-

Purification: Purify the final conjugate to remove excess linker and reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis. [7]

-

Protocol 2: Two-Step Amine-Carboxylic Acid Conjugation

-

Objective: To conjugate the carboxylic acid terminus of a Bromo-PEG-Thiol conjugate (prepared as in Protocol 1) to an amine-containing molecule.

-

Methodology:

-

Reagent Preparation: Prepare fresh solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO).

-

Activation: Dissolve the Bromo-PEG-Thiol conjugate in a suitable buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of both EDC and NHS to the solution. Let the activation reaction proceed for 15-30 minutes at room temperature.

-

Conjugation: Add the amine-containing molecule to the activated linker solution. Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amine.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the final heterobifunctional conjugate using SEC, ion-exchange chromatography (IEX), or preparative HPLC. [7]

-

Protocol 3: Characterization by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of Bromo-PEG2-acid and monitor the progress of conjugation reactions.

-

Methodology:

-

System: An HPLC system equipped with a UV detector is standard. Since the PEG linker lacks a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides more universal detection. [][16] 2. Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for purity analysis and reaction monitoring. [17] 3. Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

-

Example Gradient: Start at 5% ACN and ramp to 95% ACN over 15-20 minutes.

-

-

Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks with different retention times and the disappearance of starting material peaks indicate the progress of the conjugation reaction. [18]

-

Protocol 4: Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of Bromo-PEG2-acid in an aqueous buffer.

-

Methodology:

-

Preparation: Add an excess amount of solid Bromo-PEG2-acid to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. Ensure undissolved solid remains.

-

Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Analyze the supernatant by a calibrated HPLC method (as described in Protocol 3) to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or M. [13]

-

Conclusion

Bromo-PEG2-acid is a powerful and enabling chemical tool. Its well-defined structure, comprising two distinct reactive termini and a solubilizing PEG spacer, provides a reliable platform for the construction of complex bioconjugates. The orthogonal reactivity of the bromo and carboxylic acid groups allows for controlled, sequential conjugation strategies that are fundamental to the development of advanced therapeutics like PROTACs and ADCs. By understanding its core physicochemical properties and employing robust experimental protocols, researchers can fully leverage the capabilities of this versatile linker to advance their scientific and drug development objectives.

References

-

CD Bioparticles. Bromo-PEG2-Acid. [Link]

-

AxisPharm. Bromo-PEG2-acid, CAS 1807503-92-9. [Link]

-

Creative Biolabs. Bromo-PEG2-acid (CAT#: ADC-L-Y0478). [Link]

-

AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]

-

Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

-

SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

-

National Institutes of Health (NIH). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. Bromo-PEG2-acid - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 6. Bromo-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bromo-PEG2-acid, CAS 1807503-92-9 | AxisPharm [axispharm.com]

- 9. Bromo PEG | BroadPharm [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 18. chromatographytoday.com [chromatographytoday.com]

Introduction: Understanding Bromo-PEG2-acid and the Critical Role of Solubility

An In-Depth Technical Guide to the Solubility of Bromo-PEG2-acid for Researchers and Drug Development Professionals

Bromo-PEG2-acid, with the chemical name 3-(2-(2-bromoethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker integral to modern biopharmaceutical research.[1][2] Its structure is characterized by three key components: a reactive bromide group, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[3][4] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2][4] This dual functionality makes it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

The success of any synthetic or formulation process involving Bromo-PEG2-acid hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction solvents, influences reaction kinetics, impacts purification strategies, and is paramount for the formulation of final drug products. The hydrophilic PEG spacer is intentionally incorporated to enhance solubility, particularly in aqueous environments, a crucial feature for biological applications.[2][3][4][5][6] This guide provides a comprehensive analysis of the solubility profile of Bromo-PEG2-acid, explains the underlying chemical principles, and presents a robust, field-proven protocol for its quantitative determination.

Core Principles Governing Bromo-PEG2-acid Solubility

The solubility of Bromo-PEG2-acid is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" provides a strong predictive framework.

-

Hydrophilic Character : The molecule's solubility in polar solvents is driven by the di-ethylene glycol spacer and the terminal carboxylic acid. The oxygen atoms in the PEG chain can act as hydrogen bond acceptors, while the carboxylic acid can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic solvents like water and alcohols. The PEG chain itself is known to be highly soluble in water and many organic solvents.[7][8][9]

-

Polarity and Functionality : The presence of both a bromoalkane and a carboxylic acid functional group contributes to the molecule's overall polarity. The carboxylic acid's solubility is pH-dependent; in basic solutions, it will deprotonate to form a highly soluble carboxylate salt, further increasing its aqueous solubility.

-

Influence of Molecular Weight : Compared to high molecular weight PEG polymers, the short PEG2 chain in Bromo-PEG2-acid results in better solubility in a broader range of organic solvents.[10] Generally, as the PEG chain length increases, solubility in organic solvents tends to decrease while viscosity increases.[8][9]

Qualitative Solubility Profile of Bromo-PEG2-acid

While extensive quantitative solubility data for Bromo-PEG2-acid is not widely available in public literature, a reliable qualitative profile can be constructed based on the known properties of PEG derivatives and data from chemically similar linkers.[11] The following table summarizes the expected solubility in common laboratory solvents. It is critical for researchers to recognize this as a guide and to perform experimental verification for their specific application.

| Solvent Class | Specific Solvent | Expected Solubility | Rationale and Mechanistic Insights |

| Polar Protic | Water, Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer and terminal carboxylic acid readily form hydrogen bonds with water molecules.[2][4][5] |

| Ethanol, Methanol | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule, though perhaps less effectively than water. PEGs are generally soluble but can be less so in alcohols compared to other polar solvents.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and effectively solvates polar molecules. Solubility in DMSO is explicitly mentioned for this compound.[1] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of solvating the PEG chain and functional groups. PEG derivatives are typically very soluble in DMF.[7] | |

| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent commonly used in chromatography and is expected to be a good solvent for this compound.[8][9] | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective for a wide range of organic compounds, and PEG derivatives generally show good solubility.[7] A related compound, Bromo-PEG2-azide, is soluble in DCM.[12] |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The molecule's high polarity from the PEG chain and carboxylic acid limits its interaction with nonpolar aromatic solvents. Heating may improve solubility.[7] |

| Hexanes, Heptane | Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar aliphatic solvent prevents effective solvation. | |

| Ethers | Diethyl Ether | Insoluble | PEGs are generally known to be insoluble in diethyl ether.[7] |

Experimental Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative estimates are insufficient. A precise, quantitative measurement of solubility is required. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][14]

Protocol 4.1: Determination of Equilibrium Solubility via the Shake-Flask Method

Objective: To quantitatively determine the equilibrium solubility of Bromo-PEG2-acid in a specific solvent at a controlled temperature.

Principle: This protocol is designed to achieve a thermodynamic equilibrium between an excess of the solid compound and its dissolved form in the solvent. By separating the undissolved solid, the concentration of the resulting saturated solution, which represents the compound's solubility, can be accurately measured using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bromo-PEG2-acid

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or CAD)

Step-by-Step Methodology:

-

Preparation of HPLC Calibration Standards:

-

Accurately weigh a sample of Bromo-PEG2-acid and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

Causality Check: A precise calibration curve is the foundation of accurate quantification. Any error here will directly translate to errors in the final solubility value.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid Bromo-PEG2-acid to a pre-weighed glass vial. An amount that ensures a visible quantity of undissolved solid remains at the end of the experiment is crucial (e.g., 5-10 mg for a 1 mL solvent volume).

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Causality Check: The presence of excess solid is non-negotiable; it is the only way to ensure the solution is truly saturated and that equilibrium can be reached.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For a small molecule like Bromo-PEG2-acid, 24 to 48 hours is typically adequate.

-

Causality Check: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. 48 hours is recommended to ensure a robust, self-validating system.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of all particulate matter, centrifuge the vials at the same temperature (e.g., 10,000 x g for 15 minutes).

-

Causality Check: This step is critical to prevent undissolved solid particles from entering the analytical sample, which would falsely inflate the measured concentration. Filtration is a mandatory secondary step.

-

-

Sample Preparation and Quantification:

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (PTFE is recommended) into a clean HPLC vial.

-

Perform any necessary dilutions on the filtrate to bring its concentration within the range of the HPLC calibration curve.

-

Analyze the calibration standards and the filtered sample(s) by HPLC.

-

Self-Validation: Run at least three replicate samples for each solvent to ensure reproducibility and calculate the standard deviation.

-

-

Data Analysis and Reporting:

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Use the linear regression equation from the curve to calculate the concentration of Bromo-PEG2-acid in the diluted filtrate.

-

Account for the dilution factor to determine the concentration in the original saturated solution.

-

Report the final solubility in mass/volume units (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol, providing a clear visual guide for laboratory execution.

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Conclusion and Key Insights

Bromo-PEG2-acid is a fundamentally enabling reagent for advanced bioconjugation chemistry. Its solubility is a key parameter that underpins its utility. Based on its chemical structure, it is expected to be readily soluble in aqueous media and polar aprotic solvents such as DMSO and DMF, with moderate to good solubility in chlorinated solvents and alcohols. Conversely, it is predicted to be insoluble in nonpolar solvents like hexanes and diethyl ether.

While these qualitative guidelines are invaluable for initial experimental design, they are not a substitute for rigorous, quantitative measurement. For any process destined for preclinical or clinical development, the experimental determination of solubility is not just recommended; it is a necessity. The shake-flask protocol detailed in this guide provides a robust, reliable, and self-validating method for obtaining this critical data, empowering researchers to optimize their synthetic protocols, streamline purification, and develop stable, effective formulations.

References

- What are the solubility characteristics of different PEG derivatives? - Blog - Shochem. (2025). Shochem.

- Bromo-PEG2-acid | 1807503-92-9. (2025). ChemicalBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- General Experimental Protocol for Determining Solubility. (2025). Benchchem.

- Bromo-PEG2-acid, 1807503-92-9. (n.d.). BroadPharm.

- Bromo-PEG2-acid | CAS# 1807503-92-9 | Bromo PEG Linker. (n.d.). MedKoo Biosciences.

- Bromo-PEG2-acid, CAS 1807503-92-9. (n.d.). AxisPharm.

- General Technical Information – Creative PEGWorks® Linear PEG Products. (n.d.).

- A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols. (2025). Benchchem.

- Bromo-PEG2-acid (CAT#: ADC-L-Y0478). (n.d.).

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed Central.

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Sciences Europe.

- Introduction of Polyethylene Glycol (PEG). (2023). Labinsights.

- Bromo-PEG2-Acid. (n.d.). CD Bioparticles.

- Bromo-PEG2-azide CAS#: 530151-56-5. (n.d.). ChemicalBook.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Bromo-PEG2-acid, CAS 1807503-92-9 | AxisPharm [axispharm.com]

- 3. Bromo-PEG2-acid | 1807503-92-9 [chemicalbook.com]

- 4. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 5. Bromo-PEG2-acid - Creative Biolabs [creative-biolabs.com]

- 6. Bromo-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 10. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bromo-PEG2-azide CAS#: 530151-56-5 [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-acid in Bioconjugation

Introduction

In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Bioconjugation, the science of covalently linking biomolecules to other molecules, has enabled the creation of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Central to these innovations is the choice of the linker. Bromo-PEG2-acid is a heterobifunctional linker that has emerged as a versatile and powerful tool in this field.[3]

This guide provides an in-depth exploration of the mechanism of action of Bromo-PEG2-acid, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. As researchers, scientists, and drug development professionals, understanding why specific reaction conditions are chosen is critical for troubleshooting, optimization, and innovation. This document is structured to provide that foundational knowledge, grounded in field-proven insights and authoritative references.

Bromo-PEG2-acid's structure is key to its utility:

-

A Bromoacetyl Group: An electrophilic moiety that serves as a highly efficient reactive handle for nucleophiles, most notably the thiol groups of cysteine residues.[4][5]

-

A Carboxylic Acid Group: A versatile functional group that can be activated to form stable amide bonds with primary amines, such as those on lysine residues or the N-terminus of a protein.[3][4]

-

A Diethylene Glycol (PEG2) Spacer: A short, hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][6][7]

This combination of features allows for a controlled, often sequential, conjugation strategy to link two different molecules with high precision.

Part 1: The Primary Mechanism - Thiol-Bromoacetyl Alkylation

The cornerstone of Bromo-PEG2-acid's utility is the reaction between its bromoacetyl group and a sulfhydryl (thiol) group, typically from a cysteine residue in a peptide or protein.[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a highly stable thioether bond.[8][9]

The SN2 Reaction Mechanism

The reaction proceeds when the nucleophilic sulfur atom of a thiol attacks the electrophilic carbon atom adjacent to the bromine. This carbon is highly susceptible to attack because the electronegative bromine and carbonyl oxygen pull electron density away from it. The sulfur atom forms a new covalent bond with the carbon, simultaneously displacing the bromide ion, which is an excellent leaving group.[9][10]

}

SN2 mechanism of thiol alkylation by a bromoacetyl group.

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency and selectivity of the thiol-bromoacetyl reaction are highly dependent on pH.[8] This is not an arbitrary parameter but a direct consequence of the thiol group's chemistry.

-

The Nucleophile: The reacting species is not the protonated thiol (R-SH) but the deprotonated, anionic thiolate (R-S⁻). The thiolate is a much stronger nucleophile.[4][8]

-

The pKa: The pKa of a typical cysteine thiol group in a protein is around 8.3-8.5.[4][11] At a pH below the pKa, the thiol is predominantly in its protonated (R-SH) form. At a pH above the pKa, it is predominantly in its deprotonated, reactive thiolate (R-S⁻) form.

-

The pH Sweet Spot: The optimal pH for this reaction is therefore typically between 7.5 and 8.5 .[8][12] In this range, there is a sufficient concentration of the thiolate anion to drive the reaction forward at a reasonable rate, while the pH is still mild enough to maintain the stability of most proteins.[4][8]

Side Reactions and Selectivity: While the bromoacetyl group shows a strong preference for thiols, other nucleophilic amino acid side chains can react, especially under non-optimal conditions.

-

Lysine and Histidine: The primary amines of lysine and the imidazole group of histidine can also react with the bromoacetyl group.[4]

-

Controlling Selectivity: These side reactions become more prominent at pH > 8.5.[8] Therefore, maintaining the pH in the 7.5-8.5 range is a crucial strategy to ensure chemoselectivity for cysteine residues.[4][8]

Key Experimental Parameters for Thiol Conjugation

| Parameter | Recommended Range | Rationale & Field-Proven Insights |

| pH | 7.5 - 8.5 | Balances the need for the nucleophilic thiolate form of cysteine with the need to minimize side reactions with amines (lysine, N-terminus).[4][8] |

| Buffer | Phosphate, HEPES | Use non-nucleophilic buffers. Buffers containing primary amines, such as Tris, will compete with the target biomolecule for reaction with the bromoacetyl group and should be avoided.[8] |

| Molar Ratio | 5:1 to 20:1 (Linker:Biomolecule) | A molar excess of the bromoacetyl reagent is used to drive the reaction to completion, especially if the target thiol is not highly accessible. The optimal ratio should be determined empirically.[4][8] |

| Temperature | 4°C to Room Temp (25°C) | The reaction proceeds well at room temperature. For sensitive biomolecules or very long incubation times, performing the reaction at 4°C can help minimize potential degradation or side reactions.[1][8] |

| Reaction Time | 2 - 16 hours | Reaction progress depends on pH, temperature, and reactant concentrations. Progress should be monitored analytically (e.g., via LC-MS) to determine the optimal time.[1][8] |

Part 2: The Secondary Mechanism - Amine-Carboxylic Acid Acylation

After the bromoacetyl group has reacted, or if the primary target is an amine, the terminal carboxylic acid of Bromo-PEG2-acid provides a second handle for conjugation. This reaction is not spontaneous and requires chemical activation to form a stable amide bond with a primary amine.[1][3]

The EDC/NHS Activation Mechanism

The most common method for activating a carboxylic acid for bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][13]

This is a two-step process:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[13]

-

Stabilization and Coupling: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis than the O-acylisourea intermediate and can be efficiently attacked by a primary amine (e.g., from a lysine residue) to form a stable amide bond, releasing NHS as a byproduct.[1][4]

}

Two-step EDC/NHS mechanism for amide bond formation.

Biphasic pH Strategy for Amide Bond Formation

Unlike the single-pH system for thiol reactions, the EDC/NHS chemistry is most efficient when a biphasic pH strategy is employed:

-

Activation pH (4.5 - 6.0): The activation of the carboxylic acid with EDC is most efficient in a slightly acidic buffer, such as MES buffer.[1][4] This condition protonates the carboxyl group, making it more reactive towards the EDC, while minimizing the hydrolysis of the resulting NHS ester.

-

Coupling pH (7.2 - 8.0): The subsequent reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH.[1] At this pH, the amine is deprotonated and thus more nucleophilic, allowing it to efficiently attack the NHS ester.

This two-step pH adjustment is a self-validating system that maximizes the efficiency of both the activation and coupling stages of the reaction.

Part 3: Experimental Protocols & Workflow

The following protocols provide a validated, step-by-step methodology for a sequential conjugation strategy. This workflow is designed to first specifically target a thiol-containing biomolecule (Molecule A) and subsequently conjugate it to an amine-containing biomolecule (Molecule B).

}

Sequential bioconjugation workflow using Bromo-PEG2-acid.

Protocol 1: Conjugation to a Thiol-Containing Biomolecule

Objective: To covalently attach Bromo-PEG2-acid to a peptide or protein containing a free cysteine residue.

Materials:

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

Bromo-PEG2-acid

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5.[8] (Degas buffer before use to prevent thiol oxidation).

-

Solvent: Anhydrous DMSO or DMF for linker stock solution.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Solution: 1 M L-cysteine or Dithiothreitol (DTT).[4][8]

-

Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).[8]

Methodology:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.[8]

-

(Optional) If the biomolecule contains disulfide bonds that must be reduced to free a cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.[1]

-

-

Linker Preparation:

-

Immediately before use, prepare a 10-100 mM stock solution of Bromo-PEG2-acid in DMSO or DMF.[4]

-

-

Conjugation Reaction:

-

Add the Bromo-PEG2-acid stock solution to the biomolecule solution to achieve a 5- to 20-fold molar excess of the linker.[4][8]

-

Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.[8]

-

Monitor the reaction progress by LC-MS or RP-HPLC if possible.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.[4]

-

-

Purification:

Protocol 2: Conjugation to an Amine-Containing Biomolecule

Objective: To couple the carboxylic acid of the purified conjugate from Protocol 1 to a primary amine on a second biomolecule.

Materials:

-

Purified conjugate from Protocol 1 (Biomolecule-PEG-COOH)

-

Amine-containing biomolecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]

-

Coupling Buffer: PBS, pH 7.2-7.5.[1]

-

EDC and NHS (or Sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]

-

Purification System: SEC or Ion-Exchange Chromatography (IEX).

Methodology:

-

Buffer Exchange:

-

Exchange the buffer of the purified conjugate from Protocol 1 into the Activation Buffer using a desalting column or dialysis.

-

-

Carboxylic Acid Activation:

-

Conjugation to Amine:

-

Immediately add the amine-containing biomolecule to the activated conjugate solution. A 1.5- to 5-fold molar excess of the activated conjugate relative to the amine-containing biomolecule is recommended.[1]

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1]

-

Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[1]

-

-

Purification:

-

Purify the final bioconjugate using SEC or IEX to remove unreacted biomolecules, excess reagents, and byproducts.[1]

-

Part 4: Characterization and Quality Control

Successful conjugation must be confirmed through a multi-faceted analytical approach. The inherent complexity of bioconjugates requires orthogonal techniques to ensure their identity, purity, and consistency.[14]

| Critical Quality Attribute | Recommended Analytical Technique(s) | Purpose |

| Identity & Mass Confirmation | LC-MS, MALDI-TOF | Verifies that the conjugation was successful by confirming the expected mass increase corresponding to the addition of the linker and/or second biomolecule.[8] |

| Purity & Heterogeneity | RP-HPLC, HIC | Separates the desired conjugate from unreacted starting materials, excess reagents, and byproducts. Can also resolve species with different drug-to-antibody ratios (DAR).[14] |

| Aggregation & Size Variants | Size-Exclusion Chromatography (SEC) | Detects and quantifies high molecular weight species (aggregates) that may have formed during the conjugation process.[12][14] |

| Charge Heterogeneity | Ion-Exchange Chromatography (IEX), Capillary Electrophoresis (cIEF) | Assesses changes in the overall charge of the biomolecule resulting from conjugation, which can impact stability and function.[14] |

| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | A critical parameter for ADCs that directly influences efficacy and toxicity. These methods determine the average number of drug-linker molecules attached to each antibody.[14] |

Conclusion

Bromo-PEG2-acid is a powerful and versatile linker whose effectiveness is rooted in fundamental chemical principles. Its dual reactivity, governed by distinct and controllable mechanisms, allows for the precise and robust construction of complex bioconjugates. By understanding the causality behind the choice of pH, buffers, and reaction sequence, researchers can move from simply following a protocol to intelligently designing and troubleshooting their own bioconjugation strategies. The true measure of success lies not just in the synthesis, but in the rigorous analytical characterization of the final product, a step that validates the entire process and ensures the creation of reliable, high-quality molecules for research and therapeutic development.

References

- Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-Acetic Acid. (n.d.). Benchchem.

- Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid. (n.d.). Benchchem.

- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025). PurePEG.

- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. (n.d.). Korea Science.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG.

- Overview of PEG Linkers. (n.d.). ChemPep.

- Application Notes and Protocols for the Analytical Characterization of Bioconjugates. (n.d.). Benchchem.

- Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid. (n.d.). Benchchem.

- Technical Support Center: Bromo-PEG2-Acetic Acid Conjugation. (n.d.). Benchchem.

- Applications of PEG Linkers. (n.d.). Biopharma PEG.

- Bromo-PEG2-C2-azide. (n.d.). MedchemExpress.com.

- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.

- Bromo-PEG2-acid. (n.d.). BroadPharm.

- An In-depth Technical Guide to the Mechanism of Action of Thiol-PEG2-acid in Bioconjugation. (n.d.). Benchchem.

- The Bromide Leaving Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development. (n.d.). Benchchem.

- Fast Cysteine Bioconjugation Chemistry. (n.d.). PMC - NIH.

- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). ResearchGate.

- Bromo-PEG2-acid. (n.d.). MedKoo Biosciences.

- Bromo-PEG2-Acid. (n.d.). CD Bioparticles.

- Bromo-PEG2-acid, CAS 1807503-92-9. (n.d.). AxisPharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bromo-PEG2-CH2CO2tBu, 1807518-63-3 | BroadPharm [broadpharm.com]

- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation

Introduction: The Imperative for Precision in Complex Biologics

The development of sophisticated biotherapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has necessitated the use of equally sophisticated chemical tools. Among the most critical of these are linkers—the molecular bridges that connect distinct functional components. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in this field.[1] They are not merely inert spacers; they are multifunctional agents that profoundly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate.[2][3]

This guide provides an in-depth exploration of heterobifunctional PEG linkers, moving beyond simple definitions to explain the underlying chemical principles, strategic applications, and practical methodologies. It is designed for researchers, chemists, and drug development professionals who seek to leverage these powerful tools for creating next-generation therapeutics.

Chapter 1: The PEG Backbone - More Than Just a Spacer

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy for improving the therapeutic properties of biopharmaceuticals.[4][5] The PEG polymer itself is composed of repeating ethylene oxide units, which impart a unique combination of physicochemical properties.[6][7]

-

Hydrophilicity and Biocompatibility: PEG is highly soluble in aqueous environments and is non-toxic and generally non-immunogenic, making it ideal for in vivo applications.[6][8]

-

Pharmacokinetic Modulation: The flexible PEG chain creates a hydration shell around the conjugated molecule.[6] This increases the molecule's hydrodynamic radius, which serves two key purposes: it shields the molecule from proteolytic enzymes, increasing its stability, and it reduces renal clearance, thereby extending its circulation half-life.[4][5][9]

-

Reduced Immunogenicity: The hydration shell can mask antigenic epitopes on a therapeutic protein, reducing the likelihood of it being recognized and neutralized by the host's immune system.[1][4][10]

These inherent benefits of the PEG backbone are fundamental to the utility of heterobifunctional PEG linkers.

| Property | Effect of PEGylation | Causality / Mechanism |

| Solubility | Significantly Increased | The hydrophilic ether oxygens of the PEG backbone form hydrogen bonds with water, enhancing the solubility of hydrophobic drugs or proteins.[10][11][12] |

| Circulation Half-Life | Extended | The increased hydrodynamic size of the conjugate reduces the rate of glomerular filtration by the kidneys, slowing its clearance from the bloodstream.[4][13][] |

| Enzymatic Stability | Increased | The flexible PEG chain creates a protective steric shield that physically hinders the approach of proteolytic enzymes.[5][9][12] |

| Immunogenicity | Reduced | The PEG "stealth" layer masks surface epitopes on the biomolecule that would otherwise be recognized by the immune system.[1][10][11] |

Chapter 2: The Chemistry of Heterobifunctionality

The defining feature of a heterobifunctional linker is the presence of two different reactive groups at its termini, allowing for the specific, sequential conjugation of two different molecules.[2][15] This capacity for controlled, stepwise reactions is what minimizes the formation of undesirable byproducts like homodimers and ensures the creation of a well-defined, homogeneous final product.[1]

The choice of reactive groups is dictated by the available functional groups on the target molecules (e.g., primary amines on lysine residues, thiols on cysteines) and the desired stability of the resulting covalent bond.

Diagram: Anatomy of a Heterobifunctional PEG Linker

Caption: Core components of a common heterobifunctional PEG linker.

Common Heterobifunctional Chemistries

The versatility of these linkers stems from the wide array of available reactive chemistries.

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Typical Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 9.0[16] |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether | 6.5 - 7.5[17] |

| Alkyne / Azide | Azide / Alkyne | Triazole (via "Click Chemistry") | Mild, near-neutral[11][18] |

| DBCO, TCO | Azide, Tetrazine | Triazole, etc. (Copper-free "Click") | Mild, physiological[11] |

| Hydrazide / Aminooxy | Aldehyde / Ketone | Hydrazone / Oxime | 4.5 - 7.0[6][11] |

Chapter 3: Strategic Applications in Modern Therapeutics

Heterobifunctional PEG linkers are not just academic curiosities; they are enabling technologies for some of the most advanced therapeutic modalities currently in development and on the market.

Antibody-Drug Conjugates (ADCs)

In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[1][] This approach aims to deliver the payload directly to cancer cells, sparing healthy tissue and reducing systemic toxicity.[2] Heterobifunctional PEG linkers are pivotal in this architecture.[12][] The hydrophilic PEG component can improve the solubility of the often-hydrophobic drug payload, preventing aggregation and improving the overall pharmacokinetic profile of the ADC.[20] Branched or multi-arm PEGs can even increase the drug-to-antibody ratio (DAR) without compromising the conjugate's properties.[20][21]

Diagram: Workflow for ADC Synthesis

Caption: A typical two-step workflow for synthesizing an ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The PEG linker provides the necessary length and flexibility to allow the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[1][22]

Peptide and Nanoparticle Therapeutics

Many therapeutic peptides suffer from rapid degradation and clearance in vivo.[2] PEGylation with heterobifunctional linkers can dramatically improve their stability and half-life, making them viable drug candidates.[2][13] Similarly, in nanotechnology, these linkers are used to anchor drugs or targeting ligands to the surface of nanoparticles, while the PEG chains provide a "stealth" coating that helps the particles evade the immune system and prolong circulation.[2][12][23]

Chapter 4: Practical Guide to Bioconjugation & Characterization

A successful bioconjugation strategy relies on careful experimental design, a robust protocol, and thorough characterization of the final product.

Experimental Design Considerations

-

Linker Selection: The length of the PEG chain is a critical variable. A longer chain provides greater solubility and a longer half-life but may sometimes hinder the biological activity of the conjugated molecule (e.g., antibody-antigen binding).[1] The choice of functional groups must be orthogonal to other reactive sites on your molecules to ensure specificity.

-

Stoichiometry: The molar ratio of linker to biomolecule must be optimized. Too little results in low conjugation efficiency, while too much can lead to multiple PEGs being attached per molecule or unwanted side reactions. A 5- to 20-fold molar excess of linker to the first molecule is a common starting point.[1][24]

-

Reaction Conditions: pH is paramount. NHS ester reactions are most efficient at a pH of 7.0-9.0, where primary amines are deprotonated and nucleophilic.[25][16] Maleimide reactions with thiols are most specific and stable at a pH of 6.5-7.5; at higher pH, the maleimide ring can hydrolyze, and the reaction can lose specificity.[17]

-

Purification: Effective purification between steps and at the end of the reaction is crucial to remove unreacted reagents and byproducts, which could interfere with subsequent steps or the final application.[1]

Detailed Experimental Protocol: Two-Step Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH).

Materials:

-

Protein-NH₂ in an amine-free buffer (e.g., PBS), pH 7.2-7.5

-

NHS-PEGn-Maleimide crosslinker

-

Anhydrous DMSO or DMF

-

Molecule-SH

-

Desalting columns (e.g., size-exclusion chromatography)

-

Conjugation Buffer A (e.g., PBS, pH 7.2-7.5)

-

Conjugation Buffer B (e.g., PBS, pH 6.5-7.0)

Procedure:

Step 1: Activation of Protein-NH₂ with the NHS Ester

-

Preparation: Ensure the Protein-NH₂ solution is at a suitable concentration (e.g., 1-5 mg/mL) in Conjugation Buffer A. Causality: Amine-free buffers like PBS are essential to prevent the buffer from competing with the protein for reaction with the NHS ester.

-

Crosslinker Solubilization: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Causality: The NHS ester is susceptible to hydrolysis in aqueous environments; preparing it fresh in an anhydrous organic solvent maximizes its reactivity.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle stirring.

-

Purification: Immediately purify the reaction mixture using a desalting column equilibrated with Conjugation Buffer B. This removes the excess, unreacted crosslinker.[1][25] Causality: This step is critical. It stops the first reaction and prepares the activated protein in the optimal buffer for the subsequent maleimide reaction.

Step 2: Conjugation of Activated Protein to Molecule-SH

-

Preparation: Have the Molecule-SH prepared and ready for addition.

-

Reaction: Add the Molecule-SH to the purified, maleimide-activated protein solution, typically at a 1.5- to 5-fold molar excess relative to the protein.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. Causality: This allows the specific reaction between the maleimide and thiol groups to proceed to completion, forming a stable thioether bond.

-

Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted Molecule-SH and other reaction components.

-

Characterization: Characterize the final conjugate for purity, concentration, and degree of labeling.

Characterization of the Final Conjugate

Verifying the success of the conjugation is a non-negotiable step. A combination of analytical techniques is often required for a comprehensive assessment.[7]

| Analytical Technique | Information Provided | Key Considerations |

| SDS-PAGE | Visual confirmation of an increase in molecular weight post-conjugation. Assessment of purity.[1] | The PEG chain can cause the protein to migrate slower than its actual molecular weight would suggest. |

| Size-Exclusion Chromatography (SEC) | Separation of the conjugate from unreacted components. Assessment of aggregation and purity. | Can be used for both purification and analysis. |

| Mass Spectrometry (MS) | Precise determination of the final conjugate's molecular mass, confirming the addition of the linker and second molecule. Can determine the degree of labeling (e.g., DAR).[26][27] | Heterogeneity in PEGylation can complicate spectra, requiring specialized MS techniques and data analysis.[26][28] |

| UV-Vis Spectroscopy | Quantification of protein concentration and, if the attached molecule has a unique absorbance, calculation of the degree of labeling. | Requires accurate extinction coefficients for all components. |

Conclusion and Future Perspectives

Heterobifunctional PEG linkers are indispensable tools that provide scientists with precise control over the assembly of complex bioconjugates. By understanding the fundamental properties of the PEG backbone and the specific chemistries of the terminal functional groups, researchers can rationally design and synthesize novel therapeutics with enhanced stability, improved pharmacokinetics, and targeted efficacy.

The field continues to evolve, with innovations focusing on cleavable linkers that release their payload under specific physiological conditions (e.g., in the acidic tumor microenvironment) and the exploration of alternative polymers to PEG to address potential concerns about anti-PEG antibodies.[10] As our ability to manipulate molecules with chemical precision grows, so too will the therapeutic potential of the bioconjugates enabled by these versatile linkers.

References

- Key Benefits of PEGylated Peptides in Biopharmaceutical R&D. (URL: )

- How Heterobifunctional PEG Linkers Improve Targeted Delivery - PurePEG. (URL: )

-

Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation - MDPI. (URL: [Link])

- How to Choose Proper PEG Linkers for Bioconjug

-

Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC. (URL: [Link])

-

The impact of PEGylation on biological therapies - PubMed. (URL: [Link])

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry - Walsh Medical Media. (URL: [Link])

-

PEGylation technology for the drug development - J-Stage. (URL: [Link])

-

A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (URL: )

-

What are PEG Linkers? - Creative Biolabs. (URL: [Link])

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent - IDOSI Journals Home. (URL: [Link])

-

(PDF) Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators - ResearchGate. (URL: [Link])

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. (URL: [Link])

-

PEGylation - Wikipedia. (URL: [Link])

-

Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review. (URL: [Link])

-

Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed. (URL: [Link])

-

What are PEG Linkers? - ADC Review. (URL: [Link])

-

Site-specific PEGylation of proteins: Insights into structural and functional changes - DOI. (URL: [Link])

-

SM(PEG)n Crosslinkers - ResearchGate. (URL: [Link])

-

Applications of PEG Linkers - Biopharma PEG. (URL: [Link])

-

Polydispersed PEG Linkers. (URL: [Link])

-

PEGylation reagents (linkers, crosslinkers and labels) - Interchim. (URL: [Link])

-

Maleimide-PEG4-NHS Ester PEGylation Crosslinker (CAT#: OLY-1023-YS233). (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. chempep.com [chempep.com]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 11. precisepeg.com [precisepeg.com]

- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 13. Benefits of PEGylated Peptides in Biopharma - Creative Peptides [creative-peptides.com]

- 15. heterobifunctional pegs [jenkemusa.com]